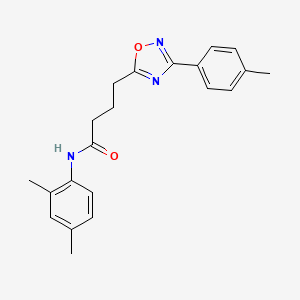
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide, also known as PBOX-15, is a novel small-molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PBOX-15 has been found to exhibit a wide range of biological activities, including antitumor, antibacterial, and antifungal properties. In
作用機序
The exact mechanism of action of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide is not yet fully understood. However, it has been proposed that 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the microtubule network. 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide has also been shown to inhibit bacterial and fungal growth by disrupting the cell membrane and inhibiting cell wall synthesis.
Biochemical and Physiological Effects:
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt the microtubule network. 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide has also been found to inhibit bacterial and fungal growth by disrupting the cell membrane and inhibiting cell wall synthesis.
実験室実験の利点と制限
One of the main advantages of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide is its potent antitumor activity against various cancer cell lines. 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide has also been found to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, one of the limitations of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide is its poor solubility in water, which can make it difficult to use in certain lab experiments.
将来の方向性
There are several future directions for the study of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide. One potential direction is the development of new derivatives of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide with improved solubility and potency. Another direction is the investigation of the mechanism of action of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide in more detail, which could lead to the development of new therapeutic strategies for cancer and infectious diseases. Additionally, further studies are needed to evaluate the safety and efficacy of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide in animal models and in clinical trials.
合成法
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide is synthesized using a multi-step process that involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with o-toluidine, followed by the reaction of the resulting intermediate with butanoyl chloride. The final product is then purified using column chromatography to obtain pure 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide.
科学的研究の応用
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide has also been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
N-(2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-14-8-5-6-11-16(14)20-17(23)12-7-13-18-21-19(22-24-18)15-9-3-2-4-10-15/h2-6,8-11H,7,12-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKDFOTVKATRHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7720905.png)











